molecular formula C13H8F3N3S B2473244 (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide CAS No. 1798411-37-6

(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide

Cat. No.: B2473244
CAS No.: 1798411-37-6
M. Wt: 295.28
InChI Key: YFBVGGPJOMCLNN-UHFFFAOYSA-N
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Description

(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide ( 1798411-37-6) is an organic compound of significant interest in advanced organic synthesis and pharmaceutical research. It features a unique chemical structure that combines a cyano group and a thiophenic ring with a trifluoromethylphenyl substituent. This distinct configuration confers distinctive electronic and steric properties, making it a valuable intermediate or building block for constructing more complex molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in bioactive compounds, while the cyano group favors selective reactivity in condensation and cycloaddition reactions, providing versatile handles for further chemical modification. Its well-defined structure makes it particularly suitable for Structure-Activity Relationship (SAR) studies in medicinal chemistry, where it can be used to explore and optimize interactions with biological targets. This compound is offered with a guaranteed purity of >90% to >97% and is available for immediate procurement from commercial suppliers. This compound is intended For Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption.

Properties

IUPAC Name

N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)10-2-1-3-11(6-10)18-8-19-12-9(7-17)4-5-20-12/h1-6,8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBVGGPJOMCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=NC2=C(C=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=N/C2=C(C=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of 3-cyanothiophene-2-carbaldehyde with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications, making it valuable in synthetic organic chemistry.

Biology

  • Biological Pathway Studies : The compound's structural properties make it suitable for studying interactions within biological pathways. Its lipophilicity, due to the trifluoromethyl group, enhances its ability to interact with hydrophobic regions of proteins.
  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have shown significant inhibition rates in tumor cell growth, suggesting potential therapeutic applications.

Industry

  • Material Development : The compound may be utilized in developing new materials with specific properties such as high stability and reactivity. Its unique structure can lead to innovations in polymer science and material engineering.

Case Studies

  • Anticancer Research : A study evaluated the anticancer potential of structurally similar compounds through the National Cancer Institute's Developmental Therapeutics Program. Results indicated significant growth inhibition across multiple cancer cell lines, highlighting the compound's potential as a lead candidate for further development.
  • Material Science Applications : Research has explored the use of compounds with similar structures in developing advanced materials that require specific electronic properties or stability under varied environmental conditions.

Mechanism of Action

The mechanism of action of (E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The cyanothiophene moiety can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methanimidamide Derivatives

(a) Formetanate Hydrochloride
  • Structure: N,N-Dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide monohydrochloride.
  • Key Features: Contains a methanimidamide core with a dimethylamino group and a phenyl ring modified with a carbamate-linked methylamino substituent.
  • Application : Used as an acaricide and insecticide .
  • Comparison : Unlike the target compound, Formetanate lacks a thiophene moiety and instead incorporates a carbamate-functionalized phenyl group. The trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to Formetanate’s polar carbamate group.
(b) Fluometuron
  • Structure : N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea.
  • Key Features : Urea derivative with a trifluoromethylphenyl group.
  • Application : Herbicide used in cotton and sugarcane crops .
  • Comparison : While both compounds share the 3-(trifluoromethyl)phenyl group, Fluometuron’s urea backbone differs from the methanimidamide core. Ureas generally exhibit higher hydrogen-bonding capacity, which may affect target binding kinetics compared to the imine group in the target compound.

Thiophene-Containing Analogs

(a) N-(3-Cyano-2-thienyl)acetamide
  • Structure: Acetamide linked to a 3-cyanothiophen-2-yl group.
  • Key Features: Shares the 3-cyanothiophene moiety with the target compound but replaces the methanimidamide core with an acetamide group.
  • Application : Intermediate in synthetic chemistry (e.g., Gewald reaction derivatives) .
  • The cyano group in both compounds may enhance electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.
(b) N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide
  • Structure : Phthalimidoacetamide linked to a 3-acetylthiophen-2-yl group.
  • Key Features : Features a thiophene ring with an acetyl substituent and a phthalimide side chain.
  • Application : Investigated as a synthetic intermediate for heterocyclic chemistry .
  • Comparison: The acetyl group in this analog introduces ketone functionality, which may increase polarity compared to the target compound’s cyano group.

Trifluoromethylphenyl-Containing Compounds

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives
  • Structure : Acetamides linked to a benzothiazole ring with a 6-CF₃ substituent.
  • Key Features : Benzothiazole core with a trifluoromethyl group; examples include variations with methoxy-phenyl acetamide side chains .
  • Application : Patented for unspecified bioactive properties (likely agrochemical or pharmaceutical).
  • Comparison : The benzothiazole ring offers a rigid, planar structure compared to the thiophene in the target compound. The CF₃ group’s position on benzothiazole versus phenyl may alter electronic effects (e.g., electron withdrawal) and binding affinity.
(b) Flutolanil
  • Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
  • Key Features : Benzamide with a trifluoromethyl group and an isopropoxy-phenyl substituent.
  • Application : Fungicide targeting rice sheath blight .
  • Comparison : The amide group in Flutolanil provides hydrogen-bonding sites absent in the methanimidamide core. The target compound’s thiophene ring may confer unique π-π stacking interactions in biological systems.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents LogP (Predicted) Bioactivity Reference
Target Compound Methanimidamide 3-Cyanothiophen-2-yl, 3-CF₃-phenyl ~3.5* Likely pesticidal -
Formetanate Hydrochloride Methanimidamide Carbamate-phenyl, dimethylamino ~1.8 Acaricide/Insecticide
N-(3-Cyano-2-thienyl)acetamide Acetamide 3-Cyanothiophen-2-yl ~1.2 Synthetic intermediate
N-(6-Trifluoromethylbenzothiazole-2-yl) Benzothiazole 6-CF₃, methoxy-phenyl ~2.9 Agrochemical
Flutolanil Benzamide 3-Isopropoxy-phenyl, 2-CF₃ ~3.8 Fungicide

*Predicted using fragment-based methods due to lack of experimental data.

Key Research Findings

  • Thiophene vs. Benzene : Thiophene’s lower aromaticity compared to benzene may increase reactivity, while the sulfur atom could participate in hydrophobic interactions .
  • Methanimidamide Advantage : The imine bond in methanimidamides offers conformational flexibility and basicity, which may improve target binding compared to rigid amides or ureas .

Biological Activity

(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiophenyl group and a trifluoromethyl phenyl moiety. The molecular formula is C13H9F3N2SC_{13}H_{9}F_{3}N_{2}S, with a molecular weight of approximately 296.28 g/mol. The InChI Key for this compound is XQZBQQGJXQHMLT-UHFFFAOYSA-N.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression, particularly those associated with the signaling pathways of cell proliferation and survival.
  • Antioxidant Activity : The presence of the thiophene ring contributes to its antioxidant properties, helping to mitigate oxidative stress in cellular environments.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Activity TypeObserved EffectReference
Anticancer ActivityIC50 values ranging from 100 to 300 nM against various cancer cell lines
Antioxidant ActivitySignificant reduction in reactive oxygen species (ROS) levels
Anti-inflammatoryDecreased levels of TNF-α and IL-6 in vitro

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cells demonstrated that this compound induced apoptosis via the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
  • Antioxidant Mechanism : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation. Additionally, it enhanced the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).
  • Inflammation Studies : In an animal model of acute inflammation, administration of the compound led to a marked reduction in paw edema and histological analysis showed decreased infiltration of inflammatory cells compared to controls.

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